2-Cyclopropoxy-5-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-Cyclopropoxy-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C10H10F3NO3S and a molecular weight of 281.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-Cyclopropoxy-5-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
2-Cyclopropoxy-5-(trifluoromethyl)benzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the cyclopropoxy group.
5-Cyclopropoxy-2-(trifluoromethyl)benzenesulfonamide: Positional isomer with the same functional groups but different arrangement.
Uniqueness
2-Cyclopropoxy-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various research applications.
Properties
Molecular Formula |
C10H10F3NO3S |
---|---|
Molecular Weight |
281.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H10F3NO3S/c11-10(12,13)6-1-4-8(17-7-2-3-7)9(5-6)18(14,15)16/h1,4-5,7H,2-3H2,(H2,14,15,16) |
InChI Key |
GXFOLUYEAJZMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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